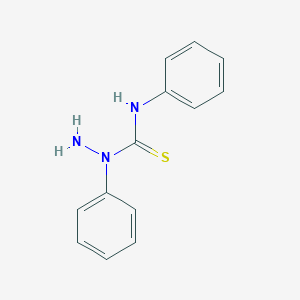

1-Amino-1,3-diphenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

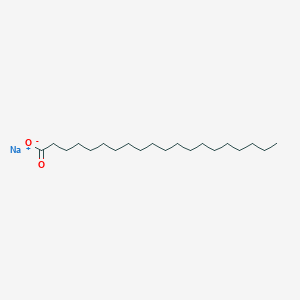

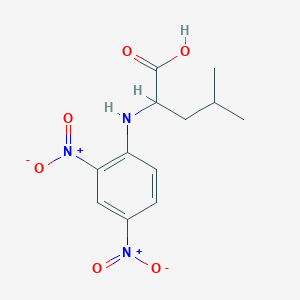

1-Amino-1,3-diphenylthiourea (ADTU) is a chemical compound that belongs to the class of thiourea derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Synthesis of Hydrogen-bonding Receptors

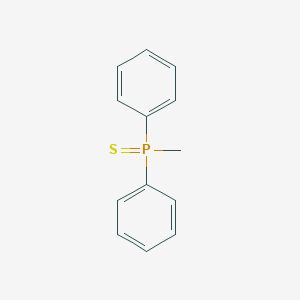

1-Amino-1,3-diphenylthiourea derivatives have been utilized in the high-pressure-promoted condensation with aminopyridines to create N-pyridinothiourea derivatives. These derivatives serve as building blocks for hydrogen-bonding receptors. The complexation of these derivatives with diphenyl hydrogen phosphate was investigated, indicating their potential in constructing hydrogen-bonding receptors (Kumamoto et al., 2002).

Formation of Azomethine Ylides

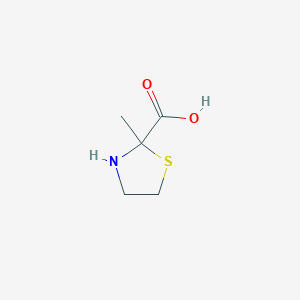

This compound has been involved in the stereoselective synthesis of Alkyl (Z)-2-[4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolan-5-yliden]acetates. The process involves the formation of 1:1 adducts with dialkyl acetylenedicarboxylates, followed by cyclization reactions. This synthesis is completely stereoselective, as indicated by NMR spectra (Gonbari et al., 2009).

Synthesis of Spirocyclic Heterocycles

The compound has been used in multi-component 1,3-dipolar cycloaddition processes involving ninhydrin, α-amino acids, and cyclopropenes to synthesize spirocyclic heterocycles. These heterocycles contain both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs, showcasing a high degree of atom economy and complete stereoselectivity under mild reaction conditions (Wang et al., 2021).

Synthesis of Non-ionic Surfactants

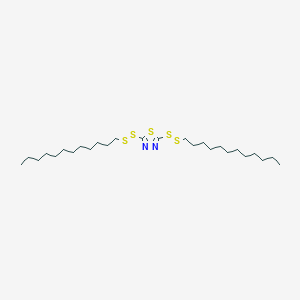

This compound derivatives have been synthesized to form novel thiourea-based non-ionic surfactants. These surfactants exhibit solubility in nonpolar and polar organic solvents and show resistance to solubility in water due to the presence of the thiourea group. Their critical micelle concentration in different solvents and the effect of pH on their spectral transition have been studied, providing insights into their properties as surfactants (Ullah et al., 2014).

Mechanism of Action

Target of Action

1-Amino-1,3-diphenylthiourea is a type of thiourea, which are organosulfur compounds that play a significant role in various fields such as pharmaceutical and synthetic chemistry Thiourea derivatives have shown potential bioactivities including anticancer, antifungal, analgesic, anti-inflammatory, and antimicrobial activities .

Mode of Action

It is known that thiourea derivatives interact with their targets to exert their effects

Biochemical Pathways

Thiourea derivatives are known to be involved in various biochemical processes due to their wide application in pharmaceutical and synthetic chemistry .

Result of Action

Thiourea derivatives have shown potential bioactivities including anticancer, antifungal, analgesic, anti-inflammatory, and antimicrobial activities . The specific effects of this compound would depend on its interaction with its targets.

Safety and Hazards

Future Directions

Peptide drug development, which includes compounds like “1-Amino-1,3-diphenylthiourea”, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The future of therapeutic peptides holds promise, but also presents challenges that need to be addressed .

Properties

IUPAC Name |

1-amino-1,3-diphenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c14-16(12-9-5-2-6-10-12)13(17)15-11-7-3-1-4-8-11/h1-10H,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONMUKAPQSLHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60418667 |

Source

|

| Record name | 1-amino-1,3-diphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-47-1 |

Source

|

| Record name | N,1-Diphenylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13207-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-amino-1,3-diphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)